REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].C(N([CH2:23][C:24]([OH:26])=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[CH3:27][C:28]1[CH:29]=[C:30]([C:33](=O)[CH3:34])[S:31][CH:32]=1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[OH2:45]>CC(C)=O>[CH3:32][S:31]([C:30]1[CH:33]=[CH:34][C:27]([C:24](=[O:26])[CH3:23])=[CH:28][CH:29]=1)(=[O:1])=[O:45] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(SC1)C(C)=O
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being kept below 32° C
|
Type
|
ADDITION
|
Details
|
after the end of the addition
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
dried in the oven
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |